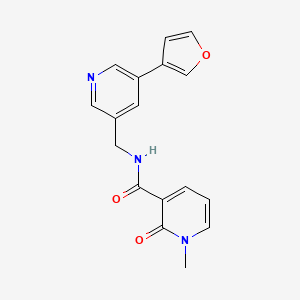

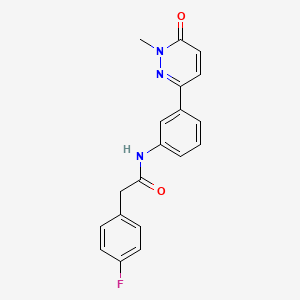

![molecular formula C19H13BrN2O5 B2752384 6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931329-14-5](/img/structure/B2752384.png)

6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial and Antifungal Properties

A study by Mahesh et al. (2022) synthesized a novel series of oxadiazole derivatives containing the 2H-chromen-2-one moiety, demonstrating potential antibacterial and antifungal activities. These compounds were synthesized using N'-hydroxy-2-oxo-2H-chromene-3-carboximidamides as precursors and showed good yields. The antibacterial and antifungal activities were evaluated by the disc diffusion method, indicating their potential as novel agents in combating microbial infections Mahesh, Sanjeeva, Manjunath, & Venkata, 2022.

Antitumor Activity

Yin et al. (2013) explored the antitumor properties of a series of 2H-chromene analogues, identifying compounds with potent antiproliferative activities against a panel of tumor cell lines. The study highlighted 6-bromo-8-ethoxy-3-nitro-2H-chromene as more potent than its analogues, indicating its promise as a potential antitumor agent. The synthesis involved the oxa-Michael-Henry reaction, showcasing the structural importance of the 2H-chromen-2-one scaffold in medicinal chemistry Yin et al., 2013.

Neuroprotective Agents

Kumari et al. (2018) synthesized a series of novel 3-(1-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxyimino)ethyl)-2H-chromen-2-one derivatives, evaluated for their neuroprotective activity. The compounds exhibited moderate to good activity, with one compound showing significant protectivity against H2O2-induced PC12 cell lines. This study demonstrates the potential of 2H-chromen-2-one derivatives as neuroprotective agents, contributing to the development of treatments for neurodegenerative diseases Kumari, Rao, Triloknadh, Harikrishna, Venkataramaiah, Rajendra, Trinath, & Suneetha, 2018.

G Protein-Coupled Receptor GPR35 Agonists

Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for the orphan G protein-coupled receptor GPR35. These compounds exhibit high selectivity and potency, offering insights into the receptor's physiological role and potential therapeutic applications. The study underscores the versatility of the 2H-chromen-2-one scaffold in designing receptor-specific agonists, which could pave the way for new drug discoveries Funke, Thimm, Schiedel, & Müller, 2013.

Future Directions

properties

IUPAC Name |

6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O5/c1-24-13-5-3-10(4-6-13)17-21-18(27-22-17)14-8-11-7-12(20)9-15(25-2)16(11)26-19(14)23/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSCJBCTQFXCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC(=CC(=C4OC3=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

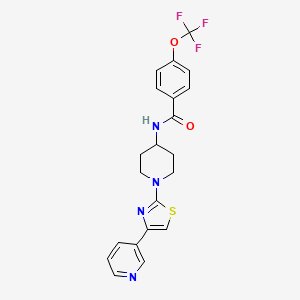

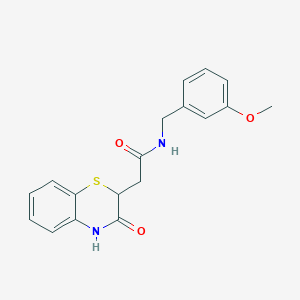

![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)

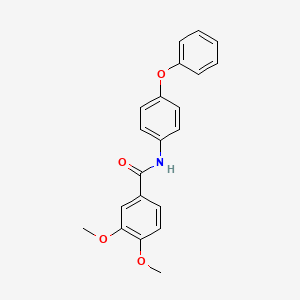

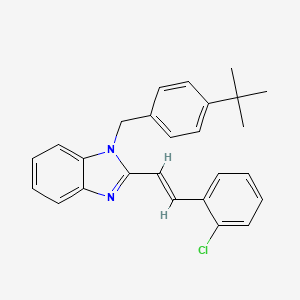

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)

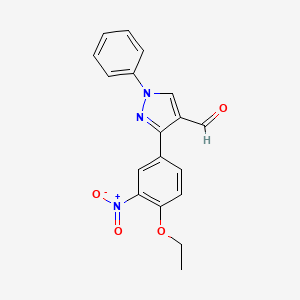

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)

![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)